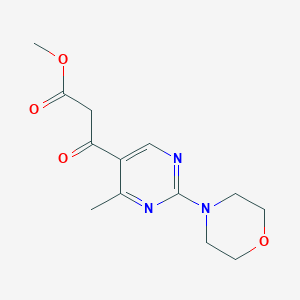

Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate

Description

Propriétés

IUPAC Name |

methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-9-10(11(17)7-12(18)19-2)8-14-13(15-9)16-3-5-20-6-4-16/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGDQLJVINUTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Similarities and Differences

The compound belongs to a broader class of 3-oxopropanoate esters with heterocyclic substituents. Key analogs include:

Key Observations :

- Methyl Group Impact: The 4-methyl group in the target compound distinguishes it from Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate .

- Morpholine vs. Other Heterocycles: The morpholine ring contributes to solubility and hydrogen-bonding capacity, unlike the benzophenone or cyclopropyl groups in other analogs .

- Ester Chain Variation: The methyl ester in the target compound contrasts with ethyl esters (e.g., Ethyl 3-cyclopropyl-3-oxopropanoate ), which may alter metabolic stability or hydrolysis rates.

Pharmacological and Physicochemical Properties

- LCMS/HPLC Data : The target compound’s LCMS profile (m/z ~294 [M+H]+ inferred from similar structures) and HPLC retention time (likely >1 minute under standard conditions) would differ from analogs like the EP 4374877A2 derivative (m/z 554, retention time 1.64 minutes) .

- Biological Activity: While the target compound’s specific activity is undocumented, morpholine-containing pyrimidines are often explored as kinase inhibitors or enzyme modulators. For example, triazolopyrimidinone derivatives with 3-oxopropanoate moieties show promise in non-opioid analgesic development .

Méthodes De Préparation

Pyrimidine Ring Construction and Substitution

The pyrimidine ring is generally synthesized via condensation reactions involving β-ketoesters and amidine or guanidine derivatives under basic or acidic conditions. For example, pyrimidine derivatives bearing morpholine substituents can be prepared by nucleophilic substitution on halogenated pyrimidine precursors with morpholine.

Preparation of the Keto-Ester Side Chain

The 3-oxopropanoate ester moiety is introduced either by esterification of the corresponding 3-oxopropanoic acid or by direct condensation of methyl acetoacetate derivatives with the pyrimidine ring system. Esterification is typically performed using methanol under acidic catalysis or via transesterification methods.

Representative Synthetic Route (Literature-Based)

Experimental Details and Conditions

- Solvents: Common solvents include DMF, DMSO, isopropanol, and toluene.

- Temperature: Reflux temperatures ranging from 70°C to 110°C depending on step.

- Reaction Times: Typically 2-6 hours for substitution and condensation steps.

- Purification: Crystallization from isopropanol-DMF mixtures or column chromatography.

- Monitoring: TLC with CHCl3-MeOH (10:1), HPLC, and LC-MS for reaction progress and purity.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton signals for pyrimidine and morpholine rings observed at characteristic chemical shifts (e.g., 7.8-8.8 ppm for pyrimidine protons, morpholine protons around 3-4 ppm).

- Mass Spectrometry: Protonated molecular ion peaks confirm molecular weight and structure.

- Melting Point: Typically measured to confirm purity and identity; values vary depending on substituents and crystallinity.

- Chromatography: HPLC and LC-MS used for purity assessment and to confirm product identity.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.